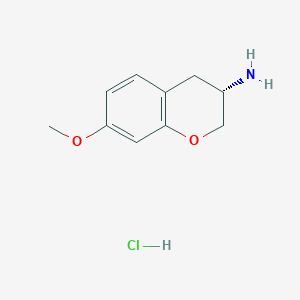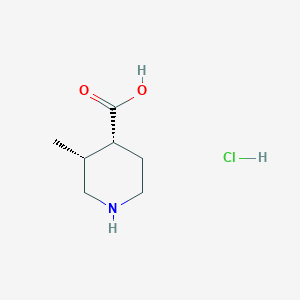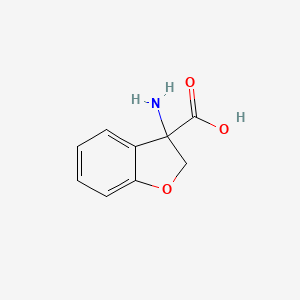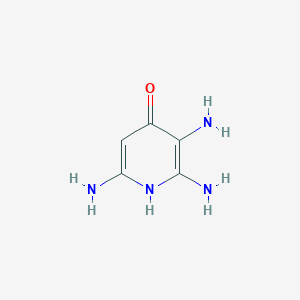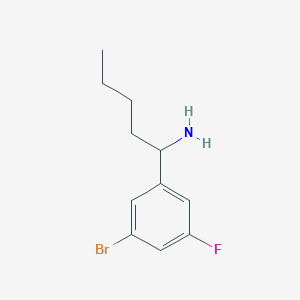
Cbz-Val-Ala-DL-Asp-AcF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Val-Ala-DL-Asp-Fluoromethylketone: is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in biochemical research to study apoptosis, a form of programmed cell death. This compound is particularly effective in inhibiting caspase-1 and other caspases, which are crucial enzymes in the apoptotic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of Z-Val-Ala-DL-Asp-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Major Products: The major products formed from these reactions are typically the modified enzymes or peptides resulting from the covalent attachment of the fluoromethylketone group .
Applications De Recherche Scientifique
Chemistry: In chemistry, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to study enzyme kinetics and inhibition. It serves as a model compound for understanding the mechanisms of enzyme inhibition by covalent modifiers .
Biology: In biological research, this compound is extensively used to study apoptosis. By inhibiting caspases, researchers can investigate the role of these enzymes in cell death and survival pathways .
Medicine: In medical research, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to explore potential therapeutic applications for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries .
Industry: In the pharmaceutical industry, this compound is used in the development of caspase inhibitors as potential drugs for treating various diseases .
Mécanisme D'action
Z-Val-Ala-DL-Asp-Fluoromethylketone exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond. This prevents the enzyme from processing its substrates, thereby inhibiting the apoptotic pathway . The primary molecular targets are caspase-1 and other related caspases involved in apoptosis .
Comparaison Avec Des Composés Similaires
Z-Val-Ala-DL-Asp(OMe)-Fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Z-Leu-Leu-Leu-Fluoromethylketone: Another peptide-based caspase inhibitor with a different amino acid sequence.
N-Acetyl-Val-Glu-Ile-Asp-al: A peptide inhibitor with a different mechanism of action.
Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases sets it apart from other inhibitors that may target only specific caspases .
Propriétés
Formule moléculaire |
C22H28FN3O8 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1 |
Clé InChI |
HAXHVDDVZGEGCP-LWSHRDBSSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



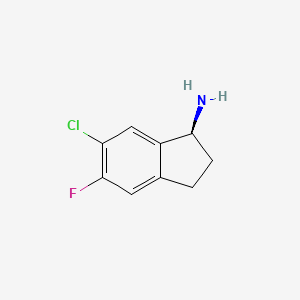
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)


![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
